3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15073743
Molecular Formula: C26H30N4O5
Molecular Weight: 478.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H30N4O5 |
|---|---|
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | 3-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C26H30N4O5/c31-24(8-2-1-5-11-30-25(32)20-6-3-4-7-21(20)27-26(30)33)29-14-12-28(13-15-29)17-19-9-10-22-23(16-19)35-18-34-22/h3-4,6-7,9-10,16H,1-2,5,8,11-15,17-18H2,(H,27,33) |
| Standard InChI Key | XDHHRRFTXFMYLX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCCCN4C(=O)C5=CC=CC=C5NC4=O |
Introduction
Structural Overview
The compound is a quinazoline derivative with the following structural components:
-
Quinazoline-2,4(1H,3H)-dione core: This bicyclic scaffold is known for its pharmacological relevance.
-
Hexyl linker: A six-carbon chain connects the quinazoline core to the piperazine group.
-
Piperazine moiety: Substituted with a benzodioxole group at one end, enhancing its bioactivity.
Synthesis
The synthesis of quinazoline derivatives often involves:
-
Formation of the quinazoline core: Typically derived from anthranilic acid via cyclization reactions.
-
Alkylation of the hexyl chain: The 6-oxohexyl group is introduced using alkyl halides under basic conditions.
-
Substitution on piperazine: The benzodioxole group is attached through nucleophilic substitution.
General Reaction Scheme
Anticancer Potential
Quinazoline scaffolds have shown promise in inhibiting pathways like PI3K/Akt signaling:
-
Target Pathways: PI3Kα inhibition has been linked to reduced tumor growth .
-
Structure-Activity Relationship (SAR): The addition of electron-donating groups (e.g., benzodioxole) enhances binding affinity to cancer-related enzymes.
Medicinal Chemistry
The compound's structure suggests potential as:
-
Antibacterial Agent: Effective against resistant bacterial strains due to its quinazoline backbone .
-
Anticancer Drug Candidate: Its ability to disrupt key signaling pathways makes it a candidate for further research in oncology .
Drug Development
Given its dual activity spectrum (antimicrobial and anticancer), this compound could serve as a lead molecule for designing multitarget drugs.
Challenges
-
Solubility Issues: The hydrophobic nature of the benzodioxole group may limit bioavailability.
-
Toxicity Concerns: Piperazine derivatives sometimes exhibit off-target effects.
Research Prospects
-
SAR Studies: Further modifications to the hexyl linker and benzodioxole group could optimize activity.
-
Pharmacokinetics Evaluation: Studies on absorption, distribution, metabolism, and excretion (ADME) are needed.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume